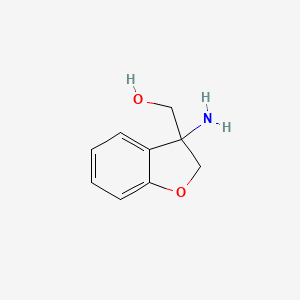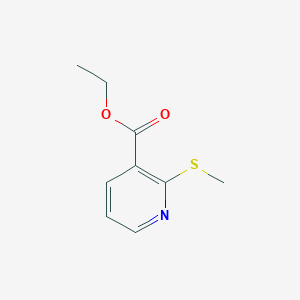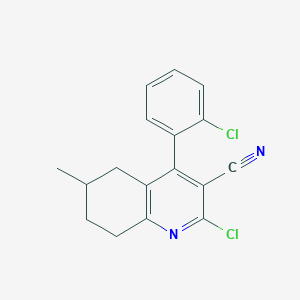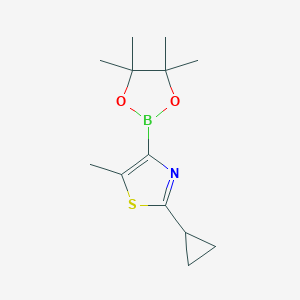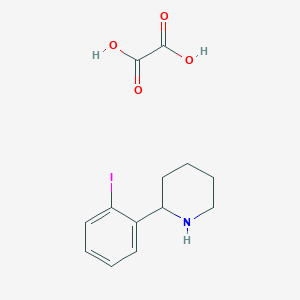
2-(2-Iodophenyl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenyl)piperidine oxalate is a chemical compound with the molecular formula C13H16INO4 and a molecular weight of 377.18 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)piperidine oxalate typically involves the iodination of phenylpiperidine followed by the formation of the oxalate salt. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Iodophenyl)piperidine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted piperidines.
Applications De Recherche Scientifique
2-(2-Iodophenyl)piperidine oxalate has several applications in scientific research:
Biology: The compound can be used to study the effects of iodine-containing compounds on biological systems.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Iodophenyl)piperidine oxalate involves its interaction with molecular targets through its iodine and piperidine moieties. The iodine atom can participate in halogen bonding, while the piperidine ring can interact with various biological receptors. These interactions can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cellular processes like inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
- 2-(2-Bromophenyl)piperidine oxalate
- 2-(2-Chlorophenyl)piperidine oxalate
- 2-(2-Fluorophenyl)piperidine oxalate
Comparison: 2-(2-Iodophenyl)piperidine oxalate is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its reactivity and binding affinity in various chemical and biological applications .
Propriétés
Formule moléculaire |
C13H16INO4 |
|---|---|
Poids moléculaire |
377.17 g/mol |
Nom IUPAC |
2-(2-iodophenyl)piperidine;oxalic acid |
InChI |
InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6) |
Clé InChI |
IOPMVNVTPYLHAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC=CC=C2I.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
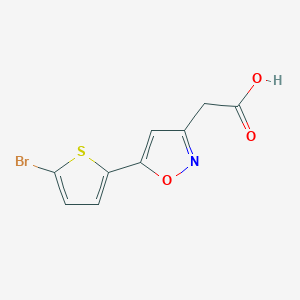
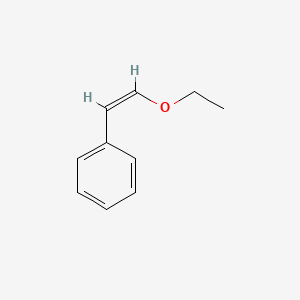

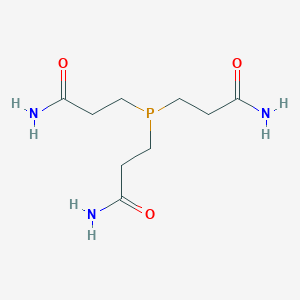
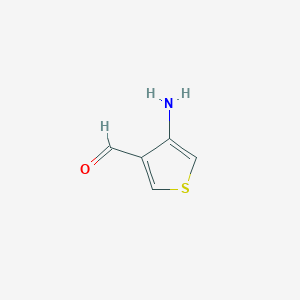
![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
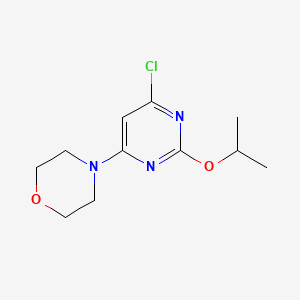
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
